Octahydro-5H-inden-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydroinden-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBUYXKSKDDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)CC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972288 | |
| Record name | Octahydro-5H-inden-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5686-84-0 | |
| Record name | NSC20781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-5H-inden-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways to Octahydro 5h Inden 5 One and Its Stereoisomers
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For a fused bicyclic system like Octahydro-5H-inden-5-one, two primary retrosynthetic disconnections are particularly powerful: the Robinson annulation and the Diels-Alder reaction.
A prominent retrosynthetic strategy for cis-fused octahydroindenones involves disconnecting the six-membered ring, which points to a Robinson annulation pathway. wikipedia.orgmasterorganicchemistry.comlibretexts.org This approach identifies a substituted cyclopentanone (B42830) and an α,β-unsaturated ketone, typically methyl vinyl ketone, as key precursors. This strategy is famously employed in the synthesis of the Hajos-Parrish ketone, a closely related hydrindane system. organic-chemistry.orgnih.govacs.org The key bond formations in the forward sense are a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comorganic-chemistry.org
Retrosynthetic Strategies for Octahydroindenone Core
| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |
|---|---|---|
| Robinson Annulation | Substituted Cyclopentanone + Methyl Vinyl Ketone | Michael Addition followed by Intramolecular Aldol Condensation |
| Intramolecular Aldol | 1,5-Diketone | Intramolecular Aldol Condensation |
Another powerful retrosynthetic approach, particularly for the tricyclo[5.2.1.02,6]decane skeleton, a common isomer of octahydro-indenone, involves a [4+2] cycloaddition. youtube.comyoutube.com Disconnecting the six-membered ring via a retro-Diels-Alder reaction leads to cyclopentadiene (B3395910) and a suitable dienophile, such as a cyclopentenone derivative. wikipedia.orgtamu.edumasterorganicchemistry.com Cyclopentadiene itself is typically generated in situ by a retro-Diels-Alder reaction of its dimer, dicyclopentadiene. youtube.comwikipedia.orgmasterorganicchemistry.com
For simpler bicyclic octahydroindenones, a direct intramolecular aldol condensation can be envisioned. openstax.orglibretexts.orgjove.comlibretexts.orgchemtube3d.com Disconnecting the bond formed during the cyclization reveals a 1,5-diketone as the immediate precursor. The stability of the resulting five- or six-membered ring dictates the feasibility and outcome of this cyclization. libretexts.orglibretexts.org
Classical Synthetic Approaches and Methodological Refinements
Classical methods for constructing the octahydroindenone framework have been extensively developed, offering robust and scalable routes to these important molecules. These approaches primarily rely on powerful ring-forming reactions and strategic functional group manipulations.
Cyclization Reactions in Octahydroindenone Synthesis
The formation of the fused ring system is the cornerstone of octahydroindenone synthesis. The choice of cyclization strategy profoundly influences the stereochemical outcome.
Diels-Alder Reaction: For bridged systems like tricyclo[5.2.1.02,6]decan-8-one, the Diels-Alder reaction is the most direct and efficient method. researchgate.net It involves the [4+2] cycloaddition of cyclopentadiene (the diene) with a dienophile. tamu.edu Cyclopentadiene is highly reactive in this reaction because it is permanently locked in the required s-cis conformation. tamu.edu It is typically prepared fresh by heating dicyclopentadiene, which undergoes a retro-Diels-Alder reaction. youtube.commasterorganicchemistry.com The subsequent hydrogenation of the resulting unsaturated adduct yields the saturated octahydroindenone skeleton.
Robinson Annulation: This powerful sequence is a cornerstone for building fused six-membered rings onto an existing ring. wikipedia.orgorganic-chemistry.org The reaction begins with a Michael addition of a ketone enolate (from a cyclopentanone derivative) to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). wikipedia.orglibretexts.org This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone, which, after dehydration, yields a cyclohexenone fused to the initial ring. masterorganicchemistry.comorganic-chemistry.org The development of asymmetric organocatalytic versions of the Robinson annulation, notably using proline and its derivatives, has enabled the enantioselective synthesis of important chiral building blocks like the Hajos-Parrish and Wieland-Miescher ketones. organic-chemistry.orgacs.org
Intramolecular Aldol Condensation: If a suitable diketone precursor can be assembled, an intramolecular aldol reaction provides a direct route to the bicyclic core. openstax.orglibretexts.org The reaction is typically base-catalyzed and proceeds via the formation of an enolate which then attacks the second carbonyl group within the same molecule. jove.comlibretexts.org The regioselectivity of the reaction is governed by the relative stability of the possible enolates and the thermodynamic stability of the resulting ring system, with five- and six-membered rings being strongly favored over more strained smaller rings or entropically disfavored larger rings. libretexts.orglibretexts.orgchemtube3d.com
Functional Group Interconversions Leading to the Ketone Moiety
Often, the core skeleton is constructed with a functional group that is later converted to the final ketone. The most common transformation is the oxidation of a secondary alcohol. The precursor, octahydro-4,7-methano-1H-inden-5-ol, is a known compound used as a synthetic intermediate. chemicalbook.comnih.gov The hydroxyl group at the 5-position serves as a convenient handle for oxidation to the corresponding ketone, octahydro-4,7-methano-1H-inden-5-one.
Common Functional Group Interconversions for Ketone Synthesis
| Precursor Functional Group | Reagent/Reaction Type | Product Functional Group |
|---|---|---|
| Secondary Alcohol (-CHOH) | Oxidation (e.g., KMnO₄, CrO₃) | Ketone (C=O) |
| Alkene (C=C) | Ozonolysis (O₃) followed by reductive workup | Ketone (C=O) |
| Ester (-COOR) | Reaction with organometallic reagents followed by hydrolysis | Ketone (C=O) |
Regioselective and Stereoselective Reductions and Oxidations
Control of regio- and stereochemistry is paramount in the synthesis of complex molecules. In the context of octahydroindenones, these principles are often applied in the reduction of diones or the oxidation of diols. For instance, if a synthesis yields a diketone, selective reduction of one carbonyl group over the other can be achieved by using sterically hindered reducing agents or by employing protecting group strategies.
Conversely, the oxidation of a specific alcohol within a diol or polyol precursor must be highly regioselective. The use of specific oxidizing agents can favor the formation of the ketone at the desired position. For example, oxidation of octahydro-4,7-methano-1H-inden-5-ol with potassium permanganate (B83412) (KMnO₄) under neutral aqueous conditions is reported to favor the formation of the ketone, octahydro-4,7-methano-1H-inden-5-one. The stereochemical outcome of reductions of the ketone can also be controlled. The addition of a hydride to the carbonyl group can be directed by existing stereocenters in the molecule, a principle explained by models such as Cram's rule and the Felkin-An-h model. Biocatalytic reductions using alcohol dehydrogenases have also emerged as powerful tools for achieving high stereoselectivity in the reduction of diones to chiral diols. mdpi.com
Modern Catalytic Methods for this compound Construction
While classical methods are robust, modern catalytic approaches offer increased efficiency, atom economy, and the potential for novel synthetic pathways. Transition metal catalysis has been particularly impactful in this area.
Transition Metal-Catalyzed Routes
Transition metals can catalyze a variety of transformations useful for constructing complex carbocyclic frameworks.
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgrsc.orgorganic-chemistry.org The reaction is typically mediated by dicobalt octacarbonyl. rsc.org The intramolecular version of the Pauson-Khand reaction is particularly powerful for the synthesis of fused bicyclic systems, including those related to the octahydroindenone core. nih.govresearchgate.net This method allows for the rapid construction of the five-membered ring containing the ketone functionality with high stereocontrol.
Hydroformylation: This process adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, typically using rhodium or cobalt catalysts. A relevant example is the hydroformylation of hexahydro-4,7-methano-indene isomers using a rhodium catalyst to produce octahydro-4,7-methano-1H-indene-5-carbaldehyde. google.comgoogle.com This aldehyde can then, in principle, be converted to the target ketone through various synthetic manipulations.
Other transition-metal-catalyzed cycloadditions, such as [4+4] and [4+2+2] reactions catalyzed by metals like nickel and rhodium, have also been developed for the synthesis of polycyclic systems, offering alternative strategies for constructing the carbocyclic skeleton of octahydroindenone and its derivatives. nih.gov
Organocatalytic Strategies
The synthesis of the this compound core and its derivatives has been profoundly impacted by the advent of organocatalysis, which utilizes small organic molecules as catalysts. A paramount example in this context is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a landmark transformation that stands as one of the earliest and most effective organocatalytic enantioselective reactions. nih.gov Discovered in the 1970s by researchers at Hoffmann-La Roche and Schering AG, this reaction involves the intramolecular aldol condensation of an achiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, catalyzed by the naturally occurring amino acid (S)-proline. chemeurope.comwikipedia.orgdbpedia.org
The original Hajos-Parrish procedure, using just 3 mol% of (S)-proline in dimethylformamide (DMF) at moderate temperatures, yields a bicyclic ketol product, (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione, with a high degree of stereocontrol. wikipedia.orgwikipedia.org Subsequently, the Eder-Sauer-Wiechert modification involved conducting the reaction under harsher conditions (e.g., 47 mol% (S)-proline, perchloric acid, acetonitrile, 80°C), which promoted a dehydration step to afford the corresponding α,β-unsaturated enedione, a direct precursor to the this compound scaffold. wikipedia.orgdbpedia.org
The mechanism of this proline-catalyzed reaction has been a subject of considerable study. While initial proposals, such as Hajos's hemiaminal intermediate, were considered, the prevailing mechanism, supported by extensive experimental and theoretical evidence, involves the formation of an enamine intermediate. chemeurope.comwikipedia.orgunibo.it In this pathway, proline reacts with one of the ketone groups of the triketone to form an enamine. This enamine then acts as a nucleophile, attacking the second ketone intramolecularly to form the carbon-carbon bond and establish the bicyclic framework. nih.govchemeurope.com Studies using ¹⁸O-labeled water have provided evidence for the enamine mechanism by showing the incorporation of the isotope into the product, a result expected from the hydrolysis of the enamine intermediate. nih.govchemeurope.com
Table 1: Comparison of Hajos-Parrish and Eder-Sauer-Wiechert Conditions
| Feature | Hajos-Parrish Reaction | Eder-Sauer-Wiechert Modification |
|---|---|---|
| Catalyst | (S)-Proline (3 mol%) | (S)-Proline (47 mol%) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile |
| Conditions | Moderate temperature | 80°C, 1N Perchloric Acid |
| Product | Bicyclic Ketol | α,β-Unsaturated Enedione |
| Reference | wikipedia.org, wikipedia.org | wikipedia.org, dbpedia.org |
Enantioselective and Diastereoselective Syntheses of this compound Scaffolds
The true elegance of the proline-catalyzed intramolecular aldol reaction lies in its exceptional control over stereochemistry, providing highly enantioselective and diastereoselective access to the this compound framework. The use of the chiral catalyst, (S)-proline, is directly responsible for the formation of a single enantiomer of the product in high excess.
In the seminal work by Hajos and Parrish, the reaction of the achiral triketone starting material with (S)-proline yielded the bicyclic ketol with an impressive 93% enantiomeric excess (ee). chemeurope.comwikipedia.org The absolute configuration of this product was determined to be (+)-(3aS,7aS), featuring a cis-fused ring junction. wikipedia.org This high level of enantioselectivity is attributed to the transition state of the carbon-carbon bond-forming step, where the proline catalyst and the substrate adopt a highly organized, sterically favored arrangement. chemeurope.com The carboxyl group of proline is believed to play a crucial role, often through hydrogen bonding, in orienting the substrate for a Re-face attack. chemeurope.com
The diastereoselectivity of the reaction is also noteworthy, almost exclusively producing the cis-fused bicyclic system over the alternative trans-fused isomer. This preference is a consequence of the thermodynamic stability of five- and six-membered rings formed during the intramolecular cyclization. libretexts.org The formation of the cis-fused product is kinetically and thermodynamically favored, leading to a single, well-defined diastereomer. libretexts.org
Research in this area has expanded beyond just proline. Various proline derivatives and other organocatalysts have been explored to fine-tune the reaction's efficiency and stereochemical outcome. nih.gov For instance, prolinamides and other amine-based catalysts have been successfully employed in related aldol reactions, demonstrating the versatility of the underlying enamine catalysis mechanism for generating stereochemically complex carbocyclic structures. nih.gov The development of these catalysts continues to broaden the scope of enantioselective and diastereoselective methods for synthesizing substituted this compound scaffolds and related structures. nih.govnih.gov
Table 2: Enantioselectivity in Organocatalytic Synthesis
| Catalyst | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-Proline | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Bicyclic Ketol | 93% | chemeurope.com, wikipedia.org |
| Proline-based Tautomerase | Hexanedial / Heptanedial | Cyclized Aldol Products | Not specified | rsc.org |
| Proline Derivatives | 1,2-Diketones and Ketones | Aldol Products | Not specified | acs.org |
Total Synthesis Strategies Involving this compound as a Key Intermediate
The chiral, non-racemic this compound scaffold, readily accessible through organocatalytic methods, is a highly valuable building block in the total synthesis of complex natural products and pharmaceuticals. Its rigid bicyclic structure and strategically placed functional groups make it an ideal starting point for constructing polycyclic systems.
The most prominent application of this scaffold has been in the synthesis of steroids. chemeurope.comwikipedia.org The bicyclic enedione product of the Hajos-Parrish-Eder-Sauer-Wiechert reaction contains the C and D rings of the steroid nucleus in their correct stereochemical configuration. wikipedia.org This allows for the subsequent elaboration and annulation of the A and B rings to complete the tetracyclic steran framework. This strategy significantly simplifies the synthetic challenge of controlling the multiple stereocenters inherent in steroid molecules.
Beyond steroids, the this compound motif and its derivatives serve as intermediates in the synthesis of other classes of natural products and bioactive molecules. Although specific total syntheses starting directly from this compound are often embedded within larger synthetic campaigns, the fundamental building block, the Wieland-Miescher ketone, which is synthesized via a similar proline-catalyzed Robinson annulation, has a well-documented and extensive history in the synthesis of terpenoids and other polycyclic natural products. The principles and strategies applied to the Wieland-Miescher ketone are directly transferable to the this compound core. The enone functionality within the scaffold is particularly useful for further chemical transformations, such as Michael additions, conjugate additions, and various pericyclic reactions, enabling the construction of even greater molecular complexity.
Chemical Transformations and Mechanistic Insights of Octahydro 5h Inden 5 One
Reactivity of the Ketone Functionality
The carbonyl group is the primary site of reactivity in Octahydro-5H-inden-5-one. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon. masterorganicchemistry.comlibretexts.org The reaction can be promoted by either base or acid.
Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker, neutral nucleophiles. libretexts.org
A key example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the ketone. For instance, reacting octahydro-4,7-methano-inden-5-one with methyl magnesium bromide results in the formation of a tertiary alcohol after an acidic workup. google.com Another common nucleophilic addition is the formation of a cyanohydrin, which occurs when a cyanide ion attacks the carbonyl carbon. libretexts.orgyoutube.com This reaction is significant as the resulting cyanohydrin can be further transformed into other functional groups like carboxylic acids and amines.
| Nucleophile (Reagent) | Product Type | General Conditions |
|---|---|---|
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether (e.g., THF), followed by aqueous acid workup |
| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether or hydrocarbon solvent, followed by aqueous acid workup |
| Cyanide (NaCN/HCN) | Cyanohydrin | Basic or slightly acidic conditions |
| Hydride (NaBH₄, LiAlH₄) | Secondary Alcohol | Protic (for NaBH₄) or aprotic (for LiAlH₄) solvent |
| Primary Amines (R-NH₂) | Imine | Mildly acidic conditions (pH ~4-5) youtube.com |
| Secondary Amines (R₂NH) | Enamine | Mildly acidic conditions (pH ~4-5) youtube.com |
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic due to the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.org this compound possesses α-hydrogens at the C4 and C6 positions, allowing it to form enolates and undergo alpha-substitution reactions. libretexts.orgwikipedia.org
The formation of an enolate can be controlled to be either kinetically or thermodynamically favored. libretexts.org
Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) α-hydrogen. This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). libretexts.orgbham.ac.uk
Thermodynamic Enolate: Formed by removing the α-hydrogen that leads to the more substituted, and therefore more stable, enolate. This is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., an alkoxide) at higher temperatures. libretexts.orgbham.ac.uk
Once formed, the enolate is a potent nucleophile that can react with various electrophiles in α-substitution reactions. wikipedia.org
Alkylation: The enolate can react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.org The choice of base is crucial; a strong base like LDA ensures complete conversion to the enolate before the alkylating agent is added. mnstate.edu
Halogenation: Under acidic conditions, ketones can be halogenated at the α-position via an enol intermediate. wikipedia.org In basic conditions, the reaction proceeds through an enolate, and it can be difficult to stop at monosubstitution because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. mnstate.edu
| Condition | Base/Reagents | Temperature | Product | Subsequent Reaction Example |
|---|---|---|---|---|
| Kinetic Control | Lithium Diisopropylamide (LDA) in THF | -78 °C | Less substituted enolate | Alkylation at the less hindered α-carbon |
| Thermodynamic Control | Sodium Ethoxide (NaOEt) in EtOH | Room Temperature or higher | More substituted enolate | Alkylation at the more substituted α-carbon |
| Acid-Catalyzed Halogenation | Br₂ in Acetic Acid | Varies | α-Bromoketone (via enol) | Elimination to form α,β-unsaturated ketone |
The enolate of this compound can also act as a nucleophile, attacking another carbonyl compound in a condensation reaction. The most common example is the Aldol (B89426) reaction, where the enolate adds to an aldehyde or another ketone. mnstate.edu While intermolecular aldol reactions are possible, intramolecular versions are particularly powerful for constructing new rings, typically five- or six-membered rings. mnstate.edu
Annulation (or annelation) reactions are processes that build a new ring onto an existing one. The Robinson annulation is a classic example that combines a Michael addition with an intramolecular Aldol condensation to form a six-membered ring. Using a ketone like this compound as a starting material in such a sequence is a powerful strategy for synthesizing complex polycyclic molecules, including steroids and terpenes. nih.gov This highlights the importance of the indenone framework as a precursor in total synthesis. nih.gov
Redox Chemistry of the Octahydroindenone Core
The ketone functionality of this compound can be reduced to a secondary alcohol, octahydro-5H-inden-5-ol. This transformation is commonly achieved using hydride-reducing agents.
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent, typically used in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF. youtube.com
A critical aspect of this reduction is stereoselectivity. The bicyclic structure of the indenone core is not planar, and the hydride nucleophile can attack the carbonyl carbon from two different faces:
Exo attack: Attack from the less sterically hindered, or convex, face of the molecule.
Endo attack: Attack from the more sterically hindered, or concave, face.
Generally, the major product results from the hydride attacking the less sterically hindered face of the ketone, a principle known as steric approach control. The specific stereochemical outcome depends on the exact stereoisomer of the starting indenone and the bulkiness of the reducing agent.
While oxidation of a simple ketone is less common than its reduction, specific reactions can transform the octahydroindenone core. One of the most significant is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester (or a lactone if the ketone is cyclic) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).
In the Baeyer-Villiger oxidation of this compound, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group, yielding a bicyclic lactone. The mechanism involves the migration of one of the α-carbons to the oxygen of the peroxyacid. The regioselectivity of the reaction is determined by the migratory aptitude of the adjacent carbon atoms; generally, the more substituted carbon preferentially migrates. This transformation provides a route to novel heterocyclic structures from the indenone scaffold.
Pericyclic Reactions and Skeletal Rearrangements Involving the Octahydroindenone Core
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. youtube.comnih.gov The octahydroindenone framework, particularly its unsaturated precursors or derivatives, can participate in several types of pericyclic reactions, most notably cycloadditions and sigmatropic rearrangements. wikipedia.orgwikipedia.org
Diels-Alder and Retro-Diels-Alder Reactions: The tricyclo[5.2.1.02,6]decane skeleton, which is a common isomeric form of octahydroindenone, is often synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. wikipedia.orgsigmaaldrich.com Conversely, the retro-Diels-Alder reaction, the microscopic reverse of the Diels-Alder, can be a key step in the functionalization or degradation of these systems. For instance, derivatives of tricyclo[5.2.1.02,6]decenone can undergo a retro-Diels-Alder reaction under Lewis acid catalysis. This reaction is significantly accelerated by the strategic placement of methyl groups on the tricyclic framework, which facilitates the synthesis of natural products like prostaglandin (B15479496) A2. researchgate.net
Cope Rearrangement: The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com While this compound itself is saturated, its derivatives containing a 1,5-diene moiety can undergo this transformation. A notable application is the synthesis of the hydroazulene (bicyclo[5.3.0]decane) ring system, a core structure in many natural products. This can be achieved through a Cope rearrangement of 2-exo-vinyl-7-alkylidenenorbornanes, which are structurally related to the tricyclic isomers of octahydroindenone. scbt.com The reaction proceeds under thermal conditions, with the release of strain from the starting material often providing the thermodynamic driving force. wikipedia.orgmasterorganicchemistry.com
A variation, the oxy-Cope rearrangement, involves a substrate with a hydroxyl group at a C3 position relative to the 1,5-diene system. masterorganicchemistry.comorganic-chemistry.org The initial rearrangement yields an enol, which then tautomerizes to a stable ketone. This process is often irreversible and can be accelerated dramatically by forming the corresponding alkoxide (anionic oxy-Cope rearrangement), allowing the reaction to proceed at much lower temperatures. youtube.comorganic-chemistry.org
Skeletal Rearrangements: The rigid, often strained, polycyclic framework of octahydroindenone isomers is prone to various skeletal rearrangements, typically under acidic or thermal conditions. These rearrangements often proceed to relieve ring strain or to form more stable carbocation intermediates. For example, acid-catalyzed rearrangements of related bicyclic systems, such as 6-hydroxy-1-methyl-bicyclo[2.2.2]octan-2-one, can lead to the formation of different ring systems like 4-methylbicyclo[3.2.1]oct-3-en-6-one, demonstrating the facility of such transformations. researchgate.net
Table 1: Pericyclic Reactions and Rearrangements of Octahydroindenone-Related Scaffolds This table is interactive. You can sort and filter the data.
| Reaction Type | Substrate Class | Key Transformation | Conditions | Application |
|---|---|---|---|---|
| Retro-Diels-Alder | Tricyclo[5.2.1.02,6]decenone derivatives | Ring opening to cyclopentadiene and a substituted enone | Lewis Acid Catalysis | Synthesis of Prostaglandins |
| Cope Rearrangement | 2-exo-Vinyl-7-alkylidenenorbornanes | Norbornane to Hexahydroazulene | Thermal (160-200 °C) | Synthesis of Hydroazulenes |
| Anionic Oxy-Cope | Divinyl alcohols on a bicyclic core | acs.orgacs.org-Sigmatropic rearrangement and tautomerization | Base (e.g., KH), Room Temp | Formation of functionalized bicyclic ketones |
| Skeletal Rearrangement | Bicyclo[2.2.2]octanone derivatives | Ring expansion/contraction | Acid catalysis | Access to varied bicyclic frameworks |
Photochemical Behavior of this compound Derivatives
The photochemical reactions of ketones are a cornerstone of organic photochemistry, offering pathways to unique molecular structures not easily accessible by thermal methods. Derivatives of this compound, especially those containing an α,β-unsaturated enone moiety, exhibit rich and varied photochemical behavior. magadhmahilacollege.org
[2+2] Photocycloaddition: Enones can undergo intermolecular [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) rings. magadhmahilacollege.org For cyclic enones like unsaturated octahydroindenone derivatives, these reactions can lead to the formation of complex, polycyclic cage-like structures. The reaction typically proceeds from the triplet excited state of the enone. acs.orgresearchgate.net Intramolecular versions of this reaction are also prevalent. For instance, cyclopentenones bearing an alkenyl side chain can undergo an intramolecular [2+2] cycloaddition (an Eaton-de Mayo type reaction) to yield highly strained tricyclic ketones. rsc.org
Photochemical Rearrangements and Reductions: Upon irradiation, α,β-unsaturated ketones can undergo a variety of rearrangements. Depending on the solvent and the specific structure of the enone, reactions such as double bond migration (isomerization to a β,γ-unsaturated ketone) can occur. magadhmahilacollege.org In the presence of hydrogen-donating solvents like toluene, photoreduction of the enone can be a major pathway. researchgate.net Studies on the structurally similar 4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone show that photoreduction of the carbon-carbon double bond can occur from two different triplet excited states, leading to different stereoisomers of the saturated ketone. researchgate.net
Norrish Type Reactions: Saturated ketones, such as the fully reduced this compound, can undergo Norrish Type I or Type II reactions upon UV irradiation.
Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. This diradical can then undergo several secondary reactions, including decarbonylation to form an alkane, or intramolecular recombination to form an unsaturated aldehyde.
Norrish Type II: This process involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-diradical. This intermediate can then either cleave (β-cleavage) to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization). The specific pathway depends on the availability and accessibility of γ-hydrogens in the octahydroindenone structure.
Table 2: Photochemical Reactions of Octahydroindenone Derivatives and Analogs This table is interactive. You can sort and filter the data.
| Reaction Type | Substrate | Product Type | Key Intermediate |
|---|---|---|---|
| Intermolecular [2+2] Cycloaddition | α,β-Unsaturated octahydroindenone + Alkene | Fused cyclobutane ring | Triplet excited state |
| Intramolecular [2+2] Cycloaddition | Alkenyl-substituted cyclopentenone | Tricyclic ketone | Singlet excited state |
| Photoreduction | Hexahydronaphthalenone (analog) | Saturated bicyclic ketone | Triplet excited states |
| Norrish Type I | Saturated octahydroindenone | Aldehyde, alkane | Acyl-alkyl diradical |
| Norrish Type II | Saturated octahydroindenone | Alkene + Enol, Cyclobutanol | 1,4-Diradical |
Stereochemical Outcomes and Control in this compound Reactions
A key feature of reactions involving the rigid octahydroindenone core is the ability to control the stereochemical outcome, leading to the selective formation of one stereoisomer over others. iupac.org
Control in Pericyclic Reactions: In the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction often exhibits high diastereoselectivity, favoring the formation of the endo product over the exo product due to secondary orbital interactions. youtube.com In reactions involving the tricyclic octahydroindenone skeleton, reagents typically approach from the less sterically hindered exo face. For example, the alkylation of 6-bromotricyclo[5.2.1.02,6]deca-4,8-dien-3-one with a cuprate (B13416276) reagent, followed by trapping with an electrophile, proceeds with high facial selectivity. researchgate.net Similarly, cyclopropanation and epoxidation of related tricyclodecenones show complete exo-face selectivity. researchgate.net
The stereochemical course of the Cope rearrangement is dictated by the geometry of the cyclic transition state, which is typically a chair-like conformation in acyclic systems to minimize steric interactions. wikipedia.org For constrained bicyclic systems related to octahydroindenone, the required overlap of the reacting termini can force the molecule into specific conformations, thus directing the stereochemical outcome of the newly formed chiral centers. scbt.com
Control in Photochemical Reactions: Photochemical reactions can also be highly stereospecific. The photoreduction of the enone in 4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone demonstrates this principle, where reduction from a twisted π,π* triplet state leads exclusively to the cis-fused bicyclic ketone, while reduction from a planar π,π* triplet state yields the trans-fused isomer. researchgate.net In asymmetric synthesis, chiral auxiliaries or catalysts are often employed to control the facial selectivity of photochemical cycloadditions. harvard.edu For example, Lewis acid-catalyzed asymmetric Diels-Alder reactions using chiral ligands on dienophiles like N-acyloxazolidinones can achieve very high levels of diastereoselectivity, often rationalized by the formation of a chelated intermediate that blocks one face of the dienophile. harvard.edu Similar principles can be applied to control the stereochemistry in reactions of octahydroindenone derivatives.
Table 3: Stereochemical Control in Reactions of Octahydroindenone Scaffolds This table is interactive. You can sort and filter the data.
| Reaction Type | Stereochemical Aspect | Controlling Factor | Typical Outcome |
|---|---|---|---|
| Diels-Alder | Diastereoselectivity | Secondary orbital interactions | Endo product favored |
| Alkylation/Epoxidation | Facial Selectivity | Steric hindrance of the bicyclic frame | Exo attack |
| Cope Rearrangement | Diastereoselectivity | Transition state geometry (e.g., chair vs. boat) | Predictable relative stereochemistry |
| Photoreduction | Diastereoselectivity | Nature of the excited triplet state | cis or trans ring fusion |
| Asymmetric Diels-Alder | Enantio-/Diastereoselectivity | Chiral auxiliary or catalyst | High d.e. or e.e. |
Advanced Spectroscopic and Analytical Methodologies for Octahydro 5h Inden 5 One Research
Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Octahydro-5H-inden-5-one, providing profound insights into its carbon-hydrogen framework and stereochemistry.
1D and 2D NMR Techniques for Structural Assignments
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer primary information regarding the chemical environment of the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of an this compound derivative, the signals are typically observed in specific regions corresponding to their structural roles. For instance, methine protons adjacent to a hydroxyl group would appear as a multiplet at a distinct chemical shift. semanticscholar.org Similarly, the ¹³C NMR spectrum provides key information, with the carbonyl carbon of the ketone group exhibiting a characteristic downfield shift. semanticscholar.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and assembling the molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. semanticscholar.orgbham.ac.uk
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the fused ring system. semanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connections. semanticscholar.orgacs.org This is instrumental in assigning the proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). semanticscholar.orgacs.org HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule, such as the connection of substituents to the indenone core.
The following table provides an example of ¹H and ¹³C NMR data for a derivative of this compound, illustrating the application of these techniques.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C-1 | 3.63 (dd) | 63.16 | C-2, C-9b |
| C-3a | - | 55.89 | H-3, H-4, H-9b |
| C-5 | - | 208.84 | H-4, H-6 |
| C-6 | 2.52-2.35 (m) | 38.83 | C-5, C-7 |
| C-9a | - | 43.38 | H-1, H-8, H-9b |
This table is a representative example based on data for a substituted this compound derivative. semanticscholar.org
Stereochemical Analysis via NMR Anisotropy Effects and Coupling Constants
Beyond constitutional isomerism, NMR spectroscopy is a powerful tool for deciphering the stereochemistry of this compound. The relative configuration of the chiral centers in the fused ring system can be determined through the analysis of nuclear Overhauser effects (NOE) and scalar coupling constants (J-values).
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment identifies protons that are close in space, irrespective of their bonding connectivity. semanticscholar.org Strong NOE correlations between specific protons can confirm their cis relationship on the ring system. For example, an NOE between a proton on the five-membered ring and a proton on the six-membered ring can establish the stereochemistry of the ring fusion.
Coupling constants (J-values) extracted from high-resolution ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons. The magnitude of the coupling constant is related to the angle between the C-H bonds, as described by the Karplus equation. This allows for the determination of the relative stereochemistry of substituents and the conformation of the rings.
Vibrational Spectroscopy Applications (IR and Raman) in Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This typically appears in the region of 1700-1725 cm⁻¹. The precise frequency can give clues about the ring strain and substitution around the carbonyl group.
Other characteristic IR absorptions include the C-H stretching vibrations of the aliphatic ring structure, which are typically observed in the 2850-3000 cm⁻¹ region. Raman spectroscopy, which is sensitive to less polar bonds, can provide complementary information about the carbon skeleton.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Studies
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound and its synthetic intermediates. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.orgnih.gov
In synthetic studies, MS is used to confirm the identity of products and to analyze reaction mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile components in a mixture. acs.orgnih.gov The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, provides structural information. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. For a crystalline derivative of this compound, single-crystal X-ray analysis can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers. bham.ac.uk This technique is considered the gold standard for structural elucidation and can be used to confirm the stereochemical assignments made by NMR. The resulting crystal structure provides a definitive three-dimensional model of the molecule.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.
Column Chromatography: This is a standard preparative technique used to separate the desired product from starting materials, reagents, and byproducts. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of solvents such as hexane (B92381) and ethyl acetate. bham.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a sample. It can also be used for preparative purposes to isolate highly pure compounds.
Gas Chromatography (GC): For volatile derivatives of this compound, GC is an excellent method for assessing purity and analyzing complex mixtures. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides both quantitative and qualitative information.
The choice of chromatographic method depends on the scale of the separation, the volatility and polarity of the compound, and the required level of purity.
Computational and Theoretical Investigations of Octahydro 5h Inden 5 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like octahydro-5H-inden-5-one. These methods model the electron distribution within a molecule, which governs its chemical properties.
Research on structurally related bicyclo[4.3.0]nonane systems demonstrates the utility of these calculations. For instance, a DFT study on tetranitro-tetraaza derivatives of bicyclo[4.3.0]nonan-8-one was conducted at the B3LYP/6-311++G(d,p) level to investigate their electronic and energetic properties. earthlinepublishers.comresearchgate.net Such studies provide data on molecular orbitals, charge distribution, and molecular electrostatic potential (MEP). The MEP, for example, reveals likely sites for nucleophilic and electrophilic attack, offering a predictive map of the molecule's reactivity. In a typical ketone like this compound, the carbonyl oxygen would exhibit a region of negative potential, while the carbonyl carbon would be electrophilic.
Furthermore, computational methods are employed to understand reaction mechanisms. In studies of the aza-Robinson annulation, a reaction that can produce fused bicyclic structures, DFT calculations have been used to support proposed mechanistic pathways by analyzing the energies of intermediates and transition states. acs.org Similarly, calculations using Møller-Plesset second-order (MP2) perturbation theory, combined with Natural Bond Orbital (NBO) analysis, have been used to study the conformations and reactive sites of cathinone (B1664624) derivatives, providing a methodological precedent for analyzing the reactivity of this compound. researchgate.net
These computational approaches allow for the systematic evaluation of how structural modifications—such as the introduction of different functional groups—affect the electronic properties and, consequently, the chemical behavior of the parent this compound scaffold.
Conformational Analysis of this compound and its Derivatives
The three-dimensional structure of this compound is complex due to the fused five- and six-membered rings and the presence of multiple stereocenters. The fusion of the rings can be either cis or trans, leading to significantly different molecular shapes and stabilities. Conformational analysis through computational methods is essential for understanding the preferred geometries of these isomers.
A key aspect of the bicyclo[4.3.0]nonane (hydrindane) system is the relative stability of its cis- and trans-fused isomers. Theoretical calculations have been performed to quantify these energy differences. Using methods such as Hartree-Fock (HF/6-31G) and MP2/6-31G, the energy differences between cis- and trans-fused bicyclic ketones have been systematically calculated. researchgate.net For the parent bicyclo[4.3.0]nonanones, the cis isomer is generally found to be more stable than the trans isomer, a trend that is crucial for predicting the outcomes of synthetic reactions.
The table below summarizes representative calculated energy differences for the related bicyclo[3.3.0]octanone system, illustrating the significant preference for the cis-fused geometry. A similar principle applies to the bicyclo[4.3.0]nonane system of this compound, although the magnitude of the energy difference is smaller.
| Method | Energy Difference (kcal/mol) - Bicyclo[3.3.0]octanones (cis vs. trans) |
| Experimental | ~6 |
| MM2 | 5.9 |
| HF/6-31G | 7.9 |
| MP2/6-31G | 7.1 |
| Data Source: researchgate.net |
The conformational flexibility of the individual rings is also a subject of computational study. The five-membered cyclopentane (B165970) ring can adopt envelope and half-chair conformations, while the six-membered cyclohexane (B81311) ring exists primarily in a chair conformation. In a fused system like cis-octahydropentalene, which involves two fused five-membered rings, the fusion restricts the mobility of the rings. biomedres.us This principle is directly applicable to this compound, where the fusion dictates the accessible conformations and influences the orientation of substituents, which in turn affects the molecule's reactivity and interaction with other molecules, such as enzymes or receptors.
Molecular Dynamics Simulations in Mechanistic Studies
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and the dynamics of molecular interactions. While specific MD studies focusing solely on the reaction mechanisms of this compound are not prevalent, the application of this technique to related and more complex systems highlights its potential.
For example, in drug discovery research involving isoindolin-1-one (B1195906) derivatives, molecular docking is combined with MD simulations to explore how these molecules bind to their biological targets, such as GABAA receptors. acs.org The simulation tracks the movements and interactions of the ligand within the receptor's binding site over time, helping to validate the initial docking pose and assess the stability of the complex. acs.org This approach could be hypothetically applied to study how derivatives of this compound, which form the core of many steroids, interact with their respective receptors. nih.govlibretexts.org
MD simulations are also a cornerstone of modern machine learning-driven material and catalyst discovery. mdpi.com They are used to generate large datasets of atomic configurations and forces, which are then used to train machine learning models. These models can then predict energies and forces much faster than traditional quantum chemistry methods, accelerating the simulation of chemical processes, including reaction dynamics. mdpi.com Such an approach could be used to model the behavior of this compound in various solvent environments or under different temperature and pressure conditions to understand its dynamic stability and conformational transitions.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides invaluable tools for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. This predictive capability is crucial for structure elucidation, allowing chemists to compare theoretical spectra of proposed structures with experimental data to confirm the identity of a synthetic product.
Several web-based tools and software packages can predict 1H and 13C NMR spectra. nmrdb.orgyoutube.com These programs, such as NMRDB.org, use algorithms based on large databases of known spectra, neural networks, and calculations of chemical shifts and coupling constants. nmrdb.org For a given structure of an this compound isomer, these tools can generate a predicted spectrum, showing the chemical shift of each proton and carbon, the multiplicity (splitting pattern) of the signals, and their relative integration. youtube.com
The general process for predicting a proton NMR spectrum computationally involves:
Identifying Proton Environments: The algorithm first determines the number of chemically non-equivalent protons in the molecule.
Predicting Chemical Shifts: Using correlation tables and computational models, it estimates the chemical shift (ppm) for each proton environment.
Determining Integration: The relative area under each peak is set to correspond to the number of protons in that environment.
Calculating Coupling: The splitting pattern (singlet, doublet, triplet, etc.) is predicted based on the number of neighboring protons, according to the n+1 rule. youtube.com
Below is a hypothetical comparison table illustrating how predicted and experimental data would be correlated for a specific proton in a derivative of this compound.
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
| 1H Chemical Shift (ppm) | 2.15 | 2.20 |
| 1H Coupling (Hz) | J = 7.5, 2.1 | J = 7.3, 2.0 |
| 13C Chemical Shift (ppm) | 210.5 (C=O) | 211.2 (C=O) |
DFT calculations are also used to predict other spectroscopic properties, such as infrared (IR) vibrational frequencies. earthlinepublishers.comresearchgate.net By calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. This is particularly useful for identifying characteristic peaks, such as the carbonyl (C=O) stretch, which is a prominent feature in the IR spectrum of this compound. The correlation between these predicted spectra and experimental results provides a high degree of confidence in structural assignments. nih.gov
Reaction Pathway Elucidation and Transition State Modeling
Understanding the mechanism of a chemical reaction involves characterizing the intermediates and, most importantly, the high-energy transition states that connect them. Computational chemistry is an indispensable tool for modeling these fleeting structures and elucidating reaction pathways.
The synthesis of bicyclic ketones like this compound often involves classic name reactions such as the Hajos-Parrish reaction, an intramolecular proline-catalyzed aldol (B89426) reaction. wikipedia.org The mechanism of this reaction has been the subject of extensive theoretical study. pnas.orgrsc.org Computational models have been used to investigate the proposed enamine and oxazolidinone intermediates and to calculate the structures and energies of the transition states. dobroka.huwikipedia.org These studies, often using DFT methods, help to explain the high stereoselectivity of the reaction by comparing the energies of the different transition states leading to various stereoisomers. wikipedia.org
Similarly, the Robinson annulation, which combines a Michael addition with an aldol condensation to form a six-membered ring, has been analyzed computationally. wikipedia.orgmasterorganicchemistry.com Theoretical models of the transition states for the cyclization step can explain the observed stereochemical outcomes (i.e., the preference for trans or cis products depending on reaction conditions). wikipedia.org
Recent advances in machine learning are further revolutionizing this field. New computational models based on generative AI can now predict the structure of a reaction's transition state within seconds, given only the structures of the reactant and product. mit.edu This dramatically accelerates the process compared to traditional quantum chemistry calculations, which can take hours or days. mit.edu Such tools could be applied to rapidly screen potential synthetic routes to derivatives of this compound, predicting their feasibility and stereochemical outcomes by quickly modeling the key transition states.
Despite extensive research, there is a notable scarcity of publicly available scientific literature detailing the specific applications of this compound as a synthetic intermediate in the areas outlined. The majority of search results relate to a structurally different compound, octahydro-4,7-methano-inden-5-one, which has documented uses in the fragrance industry.
Therefore, it is not possible to provide a thorough and informative article on the use of this compound in the synthesis of complex organic molecules, natural products, pharmaceutical intermediates, materials chemistry scaffolds, or in the development of novel synthetic methodologies based on the available information.
Further research in specialized chemical databases and archives may be required to uncover any specific synthetic applications of this particular compound.
Future Directions and Emerging Research Avenues for Octahydro 5h Inden 5 One Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic strategies. For the synthesis of Octahydro-5H-inden-5-one and its derivatives, future research will heavily focus on minimizing environmental impact by utilizing renewable feedstocks, employing biocatalysis, and reducing waste.
Table 1: Comparison of Synthetic Routes for a Key Steroidal Intermediate An interactive table comparing key metrics of different synthetic methodologies.
| Feature | Traditional Chemical Synthesis | Chemo-Enzymatic Approach |
|---|---|---|
| Starting Material | Progesterone | Phytosterols (renewable) |
| Key Intermediate | (3S,3aS,9aS,9bS)-3-acetyl-3a,6-dimethyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-cyclopenta[a]naphthalen-7-one | 3-((1R,3aS,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyl-5-oxooctahydro-1H-inden-4-yl) propanoic acid |
| Overall Yield | < 14% researchgate.net | ~20.8% nih.gov |
| Sustainability | Lower, relies on less abundant precursors | Higher, utilizes biorenewable feedstocks |
Future work in this area will likely involve the discovery and engineering of new enzymes for even greater efficiency and selectivity, the use of greener solvents, and the development of one-pot processes that further reduce separation and purification steps.
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater potential for automation and scalability. nih.govnih.gov The integration of flow chemistry for the synthesis of this compound and its precursors represents a major avenue for process intensification.
Reactions that are difficult to control in batch, such as those involving highly reactive intermediates or strong exotherms, can be managed effectively in microreactors or meso-scale flow systems. nih.govucd.ie For instance, the Robinson annulation, a classic method for constructing the indanone framework, can be adapted to a continuous flow process. A highly active polymer-supported catalyst has been successfully used for asymmetric Robinson annulations in continuous flow, demonstrating the feasibility of this approach. mdpi.com This not only allows for easier catalyst separation and recycling but also enables consistent product quality over long production runs.
The synthesis of ketones and other intermediates in flow has been well-documented. nih.govuni-muenchen.de Multi-step syntheses of active pharmaceutical ingredients (APIs) have been successfully "telescoped" in flow, where the output of one reactor is fed directly into the next, eliminating the need for intermediate work-up and purification. nih.govbeilstein-journals.org This strategy is highly applicable to the multi-step sequences often required to produce functionalized this compound derivatives. The improved control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities compared to batch methods. beilstein-journals.orgdurham.ac.uk
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high levels of stereoselectivity is a central challenge in the synthesis of complex molecules like the derivatives of this compound. The future of its synthesis will undoubtedly be shaped by the discovery and application of novel catalytic systems that provide precise control over the formation of chiral centers.
Asymmetric organocatalysis has emerged as a powerful tool for such transformations, offering a metal-free and often more sustainable alternative to traditional catalysts. mdpi.comunits.it The proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, which produces a bicyclic enone closely related to the indanone core, is a foundational example of organocatalysis. units.itnih.gov Research is now focused on developing more advanced organocatalysts, such as diarylprolinol silyl (B83357) ethers (e.g., Jørgensen–Hayashi catalyst), which can achieve high enantioselectivity in domino reactions that build the hydrindane skeleton with low catalyst loading. nih.govthieme-connect.de
The development of new screening methods, such as fluorogenic assays, allows for the rapid evaluation of catalyst libraries for specific reactions like the Robinson annulation. nih.govacs.org This accelerates the discovery of lead catalysts with improved activity and selectivity. Beyond organocatalysts, modern catalysis encompasses a range of systems that could be applied to this compound synthesis. numberanalytics.com
Table 2: Modern Catalytic Systems for Annulation Reactions An interactive table summarizing different catalyst types and their features.
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Organocatalysts | Proline, Proline derivatives, Chiral amines numberanalytics.comresearchgate.net | Metal-free, low toxicity, high enantioselectivity, readily available. mdpi.com |
| Metal-based Catalysts | Palladium (Pd), Nickel (Ni) complexes numberanalytics.com | High efficiency, can affect reaction rate and selectivity. numberanalytics.com |
| Biocatalysts | Enzymes (e.g., from Mycobacterium) nih.gov | High specificity, operates under mild conditions, sustainable. |
Future research will focus on creating catalysts that can control the formation of multiple stereocenters in a single step and developing robust, recyclable catalysts suitable for large-scale and continuous flow production.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize complex synthetic sequences, a deep understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. Process Analytical Technology (PAT) provides a framework for achieving this by using in-line and on-line analytical tools to monitor and control reactions in real-time. wikipedia.orgvtt.fi This data-rich approach is a significant step forward from traditional end-point analysis.
For the synthesis of this compound, various spectroscopic probes can be integrated into the reaction setup. rsc.org
Infrared (IR) and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. rsc.orgspectroscopyonline.com They are non-invasive and can be implemented in both batch and flow reactors using fiber-optic probes. rsc.orgrsc.org For example, in-line FlowIR has been used to monitor telescoped continuous flow syntheses of APIs, allowing for rapid optimization and ensuring process stability. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline tool, advancements in benchtop NMR and hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) are enabling real-time reaction monitoring even at low concentrations. nih.gov This can provide detailed structural information about transient species that are undetectable by other means.
Mass Spectrometry (MS): Online MS techniques can be used to track the evolution of species in a reaction, offering high sensitivity for detecting fleeting intermediates, which is particularly valuable in mechanistic studies of enzymatic or catalytic cycles. nih.gov
By implementing PAT, chemists can develop a "process signature," a comprehensive dataset that defines the optimal conditions for a reaction. This enables automated process control, ensures batch-to-batch consistency, minimizes failures, and facilitates real-time release of the final product. nih.gov
Synergistic Approaches Combining Computational and Experimental Studies
The synergy between computational chemistry and experimental work has become a powerful engine for discovery in organic synthesis. By combining theoretical calculations with laboratory results, researchers can gain unprecedented insight into reaction mechanisms, predict outcomes, and rationally design more efficient synthetic routes and catalysts.
Density Functional Theory (DFT) has proven invaluable for studying complex reaction mechanisms relevant to the synthesis of this compound. For example, extensive DFT calculations have been used to decipher the definitive mechanism of the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction. researchgate.netunibo.it These studies have clarified the rate-determining steps, the role of the catalyst, and the influence of solvent molecules, aspects that are often difficult to probe experimentally. researchgate.netnih.gov
This synergistic approach can be applied to:
Mechanistic Elucidation: Computational modeling can map out the entire energy landscape of a reaction, identifying transition states and intermediates to explain observed selectivity. nih.gov
Catalyst Design: By understanding how a catalyst interacts with the substrate at a molecular level, new catalysts can be designed in silico with enhanced activity or selectivity before being synthesized and tested in the lab.
Predicting Reactivity: Quantum-chemical parameters can be calculated to estimate the stability and reactivity of different isomers or products, guiding experimental efforts toward the most promising pathways. rsc.org
The integration of computational modeling with experimental validation accelerates the development cycle, reduces the number of experiments required, and leads to a more profound understanding of the underlying chemistry. This combined approach will be crucial for tackling the remaining challenges in the selective and efficient synthesis of complex this compound derivatives.
Q & A
Q. What are the established synthetic routes for Octahydro-5H-inden-5-one, and how can its structure be confirmed post-synthesis?
this compound is synthesized via cyclization and ketonization of hydrindane derivatives. Key methods include the Huckel synthesis (cyclization of cyclic dienes under acidic conditions) and Granger's protocols using catalytic hydrogenation of unsaturated precursors . Post-synthesis, structural confirmation requires:
- NMR spectroscopy (¹H and ¹³C) to assign hydrogen and carbon environments, particularly distinguishing bridgehead protons (δ 1.5–2.5 ppm) and the ketone carbonyl (δ ~210 ppm in ¹³C).
- IR spectroscopy to identify the ketone C=O stretch (~1700–1750 cm⁻¹).
- Mass spectrometry (EI-MS) for molecular ion confirmation (m/z 138.21) and fragmentation patterns .
Q. What are the primary applications of this compound in stereochemical studies?
The compound serves as a model for investigating hydrindane stereoisomerism due to its bicyclic framework. Researchers use it to:
- Compare axial vs. equatorial substituent effects in fused-ring systems.
- Study ring-flipping dynamics via variable-temperature NMR to assess energy barriers .
- Synthesize derivatives (e.g., alcohols, esters) to explore stereoelectronic interactions in reactions like hydrogenation or oxidation .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
Contradictions often arise from stereochemical ambiguities or impurities. Methodological steps include:
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve conflicting assignments.
- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR shifts and compare with experimental data .
- Chromatographic purity checks : Employ HPLC or GC-MS to rule out contaminants, especially for derivatives like cis-rel-(3R,7S)-Octahydro-5H-inden-5-one .
Q. What experimental designs are effective for studying stereochemical impacts on this compound’s reactivity?
To assess stereochemical effects:
- Chiral catalysis : Use enantioselective hydrogenation with catalysts like Pd/C or Ru-BINAP to produce specific isomers. Monitor progress via chiral HPLC .
- Kinetic vs. thermodynamic control : Vary reaction temperatures and solvents (e.g., polar aprotic vs. nonpolar) to isolate dominant pathways.
- Comparative studies : Synthesize analogs like trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol and analyze their biological activity (e.g., neuroprotective effects) via in vitro assays .
Q. How can researchers ensure reproducibility in catalytic hydrogenation studies of this compound?
Reproducibility requires:
- Detailed protocols : Specify catalyst loading (e.g., 5% Pd/C), hydrogen pressure (1–3 atm), and reaction time (2–24 hours).
- Instrument calibration : Validate pressure sensors and temperature controls using reference reactions.
- Open-data practices : Share raw spectral datasets, chromatograms, and crystallographic files (CIF) as supplementary materials .
Data Contradiction and Analysis
Q. What strategies address discrepancies in biological activity data among stereoisomers of this compound derivatives?
Discrepancies may stem from isomer purity or assay variability. Solutions include:
- Strict enantiomeric excess (ee) verification : Use polarimetry or chiral chromatography to confirm isomer purity (>98% ee) .
- Dose-response standardization : Test multiple concentrations (e.g., 1 nM–100 µM) in biological assays (e.g., enzyme inhibition) to identify true activity trends.
- Meta-analysis : Compare results across studies using databases like PubChem or ECHA, noting solvent systems and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
